![molecular formula C5H12ClNO2S B1279543 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride CAS No. 3193-51-9](/img/structure/B1279543.png)
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride
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Overview
Description
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound with the CAS Number: 3193-51-9. Its molecular weight is 185.67 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H11NO2S.ClH/c6-3-5-1-2-9(7,8)4-5;/h5H,1-4,6H2;1H and the InChI key is LAPURRGGAAHWRW-UHFFFAOYSA-N . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Industrial Chemistry
Thiophene derivatives, including “3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride”, are utilized in industrial chemistry . They play a vital role in the development of advanced compounds with a variety of biological effects .
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes “3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride” a potential candidate for research in material science .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of Organic Field-Effect Transistors (OFETs) . This suggests that “3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride” could be used in the development of these transistors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . Therefore, “3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride” could potentially be used in the development of OLEDs .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that “3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride” could potentially be used in the development of new drugs .
Nonsteroidal Anti-Inflammatory Drug (NSAID)
Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug . This suggests that “3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride” could potentially be used in the development of NSAIDs .
Dental Anesthetic
Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . This suggests that “3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride” could potentially be used in the development of dental anesthetics .
Synthesis of Thiophene Derivatives
The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, makes aminothiophene derivatives . This suggests that “3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride” could potentially be used in the synthesis of thiophene derivatives .
Safety and Hazards
properties
IUPAC Name |
(1,1-dioxothiolan-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c6-3-5-1-2-9(7,8)4-5;/h5H,1-4,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPURRGGAAHWRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461200 |
Source
|
Record name | 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride | |
CAS RN |
3193-51-9 |
Source
|
Record name | 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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